molecular formula C19H15ClN4O2 B2702469 N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864854-23-9

N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2702469
CAS No.: 864854-23-9
M. Wt: 366.81
InChI Key: UIBUCQTXPPYTDG-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C20H17ClN4O2. It has an average mass of 380.828 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound can be determined using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For instance, the IR spectrum would show peaks corresponding to the functional groups present in the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The pKa values can provide information about the compound’s acidity and basicity .

Scientific Research Applications

  • Polymer Synthesis and Properties:

    • Researchers Yang and Lin (1994) explored the use of a similar compound, N-Phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, as a monomer for synthesizing polyamides and polyimides. These polymers demonstrated high solubility in various polar solvents and high thermal stability, which could be relevant for the compound (Yang & Lin, 1994).
  • Antimicrobial Activity:

    • A study by Kolisnyk et al. (2015) on derivatives of a related compound, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, revealed notable antimicrobial activity. This suggests potential antimicrobial applications for N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Kolisnyk et al., 2015).
  • Structural and Crystallography Studies:

    • Elliott et al. (1998) conducted X-ray crystallography studies on dihydropyrimidine compounds, which can provide valuable insights into the structural properties of related compounds. Understanding the crystal structure can aid in determining potential applications in various scientific fields (Elliott et al., 1998).
  • Synthesis of Novel Compounds:

    • Research on the synthesis of novel compounds using related pyrimidine derivatives highlights the potential of this compound in creating new chemical entities. This can have implications in drug discovery and material science (Fadda et al., 2013).
  • Potential Biological Activities:

    • Studies on similar compounds have demonstrated various biological activities, such as antifungal and antidepressant effects. This suggests that this compound could also have potential biological applications (Hanafy, 2011).
  • Analgesic Properties:

    • A study by Ukrainets et al. (2015) on chemical modification of pyridine moiety in a similar compound to enhance analgesic properties implies potential applications in pain management (Ukrainets et al., 2015).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-13(20)6-5-7-14(11)21-18(25)15-10-12-17(23(15)2)22-16-8-3-4-9-24(16)19(12)26/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBUCQTXPPYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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